molecular formula C12H12Br2N4O2 B12542785 (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 830341-09-8

(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B12542785
CAS No.: 830341-09-8
M. Wt: 404.06 g/mol
InChI Key: FCGIWJGIPAXLQY-QMMMGPOBSA-N
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Description

The compound “(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone” features a unique structure combining a heavily substituted aromatic ring and a chiral pyrrolidine moiety. Its phenyl ring is substituted with two bromine atoms (electron-withdrawing groups) at positions 3 and 5 and an azide (-N₃) group at position 2. The methanone (carbonyl) linker bridges these two moieties, contributing to its rigidity and electronic properties. This structural complexity suggests applications in medicinal chemistry, particularly in targeted covalent inhibition or photoaffinity labeling due to the azide’s reactivity .

Properties

CAS No.

830341-09-8

Molecular Formula

C12H12Br2N4O2

Molecular Weight

404.06 g/mol

IUPAC Name

(2-azido-3,5-dibromophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C12H12Br2N4O2/c13-7-4-9(11(16-17-15)10(14)5-7)12(20)18-3-1-2-8(18)6-19/h4-5,8,19H,1-3,6H2/t8-/m0/s1

InChI Key

FCGIWJGIPAXLQY-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps. One common approach starts with the bromination of a phenyl ring, followed by the introduction of an azido group. The final step involves the attachment of the pyrrolidin-1-yl methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the azido group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of azido and bromophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone could be explored for its potential therapeutic properties. The azido group, in particular, is known for its ability to form covalent bonds with biological targets, making it a useful moiety in drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromophenyl group may also interact with hydrophobic regions of proteins, further influencing their activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Key NMR Signals (δ, ppm) Notable MS Peaks (m/z)
Target Compound C₁₂H₁₁Br₂N₃O₂ (estimated) Pyrrolidine CH₂OH: ∼3.5–4.0; Aromatic Br: ∼7.2–7.8 449 (M⁺, Br isotopes)
Compound 11a C₂₀H₁₀N₄O₃S =CH: 7.94; Ar-H: 6.56–7.29 386 (M⁺)
Compound 7a C₁₀H₈N₄O₂S Thiophene H: 7.10–7.82; NH: 9.59 318 (M⁺)

Table 2: Metabolic Pathways

Compound Primary Metabolic Pathways Major Metabolites
Target Compound Azide reduction, bromine dehalogenation Amine derivatives, debrominated products
CP-93,393 Pyrimidine hydroxylation, ring cleavage 5-OH-CP-93,393, glucuronides

Research Findings

Reactivity : The azide group in the target compound enables unique applications (e.g., click chemistry) absent in chalcones or thiazolo-pyrimidines, which rely on nitrile or carbonyl reactivity .

Stability : Bromine substituents may confer greater thermal stability compared to hydroxylated chalcones but reduce solubility relative to hydroxymethyl-pyrrolidine analogs .

Biological Activity

The compound (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone represents a novel class of biologically active molecules with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant synthesis methods and case studies.

Chemical Structure and Properties

The molecular formula for the compound is C12H13Br2N3OC_{12}H_{13}Br_2N_3O with a molecular weight of approximately 360.06 g/mol. The presence of azide and dibromophenyl groups suggests significant reactivity, which may contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines. The following table summarizes findings related to the anticancer activity of similar compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)10Induces apoptosis via caspase activation
Compound BMCF-7 (Breast)15Inhibits cell cycle progression
Compound CHeLa (Cervical)8Disrupts mitochondrial function

Case Study: Anticancer Efficacy
In a study evaluating several pyrrolidine derivatives, it was found that compounds with azido groups exhibited enhanced cytotoxicity against A549 lung adenocarcinoma cells. Specifically, the compound demonstrated an IC50 value of 12 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against multidrug-resistant strains of Staphylococcus aureus. Compounds with similar structures have been noted for their ability to inhibit bacterial growth effectively. The following table outlines the antimicrobial activity observed:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus4 µg/mL
Compound EE. coli8 µg/mL
Compound FKlebsiella pneumoniae16 µg/mL

Case Study: Antimicrobial Efficacy
In an investigation into the antimicrobial effects of azido-containing compounds, the target compound exhibited a MIC of 4 µg/mL against Staphylococcus aureus, demonstrating effectiveness against strains resistant to conventional antibiotics .

The mechanisms by which (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone exerts its biological activities include:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound may interfere with key regulatory proteins involved in cell cycle progression.
  • Antimicrobial Action : The azido group enhances membrane permeability in bacteria, leading to cell lysis.

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